GR 64349

relapsed multiple myeloma progression-free survival clinical efficacy

GR 64349's established selectivity (>1000x for NK1, >300x for NK3) ensures unambiguous NK2 receptor interrogation, reducing data variability in preclinical studies. Procure this high-purity peptide tool for robust, reproducible GPCR signaling research.

Molecular Formula C42H68N10O11S
Molecular Weight 921.1 g/mol
Cat. No. B10855597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 64349
Molecular FormulaC42H68N10O11S
Molecular Weight921.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28?,29-,30-,31-,32-,34-/m0/s1
InChIKeyHVUNRXRFMQDMBO-BPZYSUIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid (Carfilzomib): Second-Generation Irreversible Proteasome Inhibitor for Hematologic Research


N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid (carfilzomib; PR-171) is a second-generation tetrapeptide epoxyketone proteasome inhibitor that irreversibly binds to the N-terminal threonine of the 20S proteasome β5 subunit [1]. Unlike first-generation boronic acid proteasome inhibitors that exhibit reversible binding kinetics and broader subunit cross-reactivity, carfilzomib employs a distinct epoxyketone warhead that forms a covalent morpholino adduct with the catalytic threonine, producing sustained proteasome inhibition [2].

Why N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid Cannot Be Interchanged with Other Proteasome Inhibitors


Proteasome inhibitors within the same therapeutic class exhibit substantial mechanistic, kinetic, and selectivity heterogeneity that precludes generic substitution. Carfilzomib's irreversible epoxyketone warhead confers binding kinetics fundamentally distinct from the slowly reversible boronic acid mechanism of bortezomib (half-life of recovery ~110 min) and the rapidly reversible boronic acid mechanism of ixazomib (half-life ~18 min) [1]. Furthermore, carfilzomib's subunit selectivity profile differs markedly from both bortezomib and ixazomib, with distinct IC50 ratios across β5, β2, β1, and immunoproteasome subunits that translate into divergent therapeutic indices and toxicity profiles in clinical settings [2]. Interchanging compounds without accounting for these mechanistic and pharmacological distinctions introduces scientifically unsubstantiated variability in experimental outcomes.

Quantitative Differentiation Evidence for N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid (Carfilzomib) vs. Comparator Proteasome Inhibitors


Progression-Free Survival Doubling in Phase III Head-to-Head ENDEAVOR Trial: Carfilzomib-Dexamethasone vs. Bortezomib-Dexamethasone

In the randomized phase III ENDEAVOR trial (N=929), carfilzomib (56 mg/m²) plus dexamethasone (Kd56) demonstrated a statistically significant doubling of median progression-free survival compared with bortezomib (1.3 mg/m²) plus dexamethasone (Vd): 18.7 months versus 9.4 months [1]. The hazard ratio (HR) was 0.53 (95% CI, 0.44–0.65; P < 0.0001), indicating a 47% reduction in the risk of disease progression or death. Overall survival analysis with median follow-up of approximately 44 months demonstrated a 7.6-month improvement for carfilzomib (median OS 47.6 months vs. 40.0 months; HR = 0.79; 95% CI, 0.65–0.96; P = 0.01), representing a 21% reduction in risk of death [2].

relapsed multiple myeloma progression-free survival clinical efficacy hazard ratio

Reduced Grade ≥2 Peripheral Neuropathy: Five-Fold Lower Incidence vs. Bortezomib in ENDEAVOR Trial

In the ENDEAVOR trial, the rate of grade ≥2 peripheral neuropathy—a frequent dose-limiting toxicity of bortezomib that often necessitates dose reduction or treatment discontinuation—was 6.0% in the carfilzomib-dexamethasone (Kd) arm compared with 32.0% in the bortezomib-dexamethasone (Vd) arm, representing a greater than five-fold reduction (P < 0.0001) [1]. An updated analysis confirmed this differential: grade ≥2 peripheral neuropathy occurred in 7% of Kd56-treated patients versus 35% of Vd-treated patients [2].

peripheral neuropathy neurotoxicity adverse events tolerability

Subunit Selectivity Profile: β2/β5 IC50 Ratio Differentiation vs. Bortezomib and Ixazomib

In cell-free biochemical assays of constitutive 20S proteasome subunits, carfilzomib exhibits a distinct selectivity profile compared with both bortezomib and ixazomib. Carfilzomib demonstrates a β2/β5 IC50 ratio of approximately 20 (β5 IC50 = 2.3 nM; β2 IC50 = 46 nM), whereas bortezomib exhibits a β2/β5 ratio of approximately 4,453 (β5 IC50 = 3.0 nM; β2 IC50 = 13,358 nM) and ixazomib exhibits a β2/β5 ratio >5,455 (β5 IC50 = 5.5 nM; β2 IC50 >30,000 nM) [1]. For β1 subunit activity, carfilzomib (IC50 = 451 nM) shows >15-fold lower potency than bortezomib (IC50 = 18 nM) [1].

proteasome subunit selectivity β5 subunit IC50 off-target activity

Efficacy in High-Risk Cytogenetics: Preserved PFS Benefit vs. Bortezomib

In a preplanned subgroup analysis of the ENDEAVOR trial stratified by cytogenetic risk, carfilzomib-dexamethasone (Kd) maintained superior progression-free survival over bortezomib-dexamethasone (Vd) in both standard-risk and high-risk patient populations. Among patients with high-risk cytogenetics (n=210, 27% of cohort), median PFS was 8.8 months for Kd versus 6.0 months for Vd (HR = 0.65; 95% CI, 0.45–0.92; P = 0.0075) [1]. In the standard-risk group (n=575), median PFS was not estimable for Kd versus 10.2 months for Vd (HR = 0.44; 95% CI, 0.33–0.58; P < 0.0001). Overall response rates were 72.2% (Kd) vs. 58.4% (Vd) in the high-risk group, and the rate of complete response or better was 15.5% for Kd versus 4.4% for Vd [1].

high-risk cytogenetics relapsed multiple myeloma genetic stratification subgroup analysis

Differential Cardiotoxicity Risk: Elevated Hypertension and Cardiac Failure vs. Bortezomib

While carfilzomib demonstrates reduced neurotoxicity compared with bortezomib, it exhibits a distinct and elevated cardiovascular adverse event profile that must be accounted for in experimental design. Meta-analysis of comparative studies indicates hypertension incidence of 24.8% with carfilzomib versus 8.7% with bortezomib, and cardiac failure incidence of 8.2% with carfilzomib versus 2.8% with bortezomib [1]. A real-world retrospective analysis reported PI-associated cardiac adverse events in 27% of carfilzomib-treated patients versus 16% of bortezomib-treated patients [2]. The mechanistic basis for this differential toxicity is hypothesized to involve carfilzomib's co-inhibition of β2 subunit activity, which directly interferes with cardiomyocyte contractile function—a pathway not significantly engaged by bortezomib's β5+β1 co-inhibition profile [2].

cardiotoxicity cardiovascular safety hypertension adverse event profile

Cost-Effectiveness vs. Ixazomib: Pharmacoeconomic Differentiation in RRMM Treatment Models

In a pharmacoeconomic evaluation comparing carfilzomib plus lenalidomide and dexamethasone (KRd) versus ixazomib plus lenalidomide and dexamethasone (IRd) for relapsed/refractory multiple myeloma, the carfilzomib-based combination was found to be cost-effective with an incremental cost-effectiveness ratio (ICER) that saved $127,513.22 per additional quality-adjusted life year (QALY) gained compared to the ixazomib-based regimen [1]. This analysis, conducted from the Chinese healthcare system perspective, incorporated both efficacy data from clinical trials and real-world evidence, including differential adverse event management costs.

pharmacoeconomics cost-effectiveness ixazomib health economics

Optimal Research and Procurement Applications for N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid Based on Quantitative Differentiation Evidence


Relapsed/Refractory Multiple Myeloma Xenograft Models Requiring Superior Disease Control Over Bortezomib

Based on the ENDEAVOR trial demonstration of 2× PFS prolongation (18.7 vs. 9.4 months) and 7.6-month OS improvement over bortezomib [1], carfilzomib is the proteasome inhibitor of choice for in vivo multiple myeloma models where maximal therapeutic efficacy is the primary endpoint. The preserved PFS benefit in high-risk cytogenetics (HR=0.65) [2] further supports its application in genetically defined xenograft models of aggressive disease. For procurement decisions in academic or contract research organizations conducting efficacy studies, carfilzomib's level I head-to-head superiority evidence provides unambiguous justification for selection over bortezomib-based comparators.

Neurotoxicity-Sensitive Preclinical Studies and Chronic Dosing Regimens

For research applications requiring extended dosing duration or involving neuropathy-sensitive endpoints, carfilzomib offers a quantifiably superior toxicity profile with grade ≥2 peripheral neuropathy incidence of 6–7% versus 32–35% for bortezomib in head-to-head comparison [1]. This >5-fold reduction in neurotoxicity directly translates to reduced experimental attrition and minimized confounding of behavioral or neurological assessments in murine models. The differential neurotoxicity profile is mechanistically linked to carfilzomib's reduced off-target activity against non-proteasomal proteases compared with bortezomib [2], providing molecular rationale for preferential selection in neurology-focused research programs.

Proteasome β2 Subunit Biology and Resistance Mechanism Studies

Carfilzomib's unique intermediate β2 co-inhibition profile (β2 IC50 = 46 nM; β2/β5 ratio ~20) distinguishes it from both bortezomib (β2 IC50 = 13,358 nM) and ixazomib (β2 IC50 >30,000 nM) [1]. This differential subunit engagement enables researchers to investigate β2-dependent proteasome biology, evaluate the role of β2 co-inhibition in overcoming proteasome inhibitor resistance, and dissect the mechanistic basis for carfilzomib's activity in bortezomib-resistant models. The distinct β1 inhibition profile (carfilzomib IC50 451 nM vs. bortezomib IC50 18 nM) further supports its application in studies examining the relationship between subunit selectivity and therapeutic index [1].

Cardiotoxicity Mechanism-of-Action Studies and Cardiovascular Safety Pharmacology

Carfilzomib's elevated cardiovascular adverse event profile—hypertension 24.8% vs. 8.7% and cardiac failure 8.2% vs. 2.8% compared with bortezomib [1]—makes it a critical tool compound for investigating proteasome inhibitor-induced cardiotoxicity mechanisms. The differential cardiotoxicity is hypothesized to arise from carfilzomib's β2 co-inhibition directly interfering with cardiomyocyte contractile function [2]. For cardiovascular safety pharmacology programs, carfilzomib serves as a positive control for proteasome inhibitor-associated cardiac dysfunction and enables comparative mechanistic studies to identify structural features that mitigate cardiovascular risk. Notably, this cardiovascular risk profile contraindicates carfilzomib's use in cardiac-compromised animal models where experimental endpoints would be confounded.

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